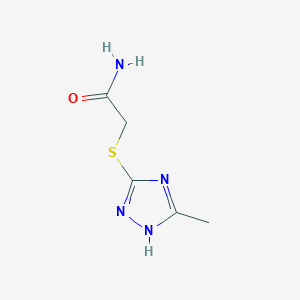

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-3-7-5(9-8-3)11-2-4(6)10/h2H2,1H3,(H2,6,10)(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDMZUKFMTSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromoacetate, resulting in the formation of the thioacetamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Alkyl halides or acyl halides are commonly used reagents for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Corresponding thiol.

Substitution: Alkylated or acylated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has been investigated for its fungicidal properties. Triazole derivatives are commonly used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi. Studies have indicated that this compound can effectively control various plant pathogens, making it a candidate for developing new agricultural fungicides .

| Fungicide Activity | Target Pathogen | Effectiveness |

|---|---|---|

| Inhibition of growth | Fusarium spp. | High |

| Spore germination | Botrytis cinerea | Moderate |

Pharmaceutical Applications

The unique structure of this compound allows it to interact with biological systems effectively. Research has shown that compounds containing the triazole moiety exhibit antimicrobial and antifungal properties. This makes them promising candidates for drug development against various infections .

Case studies have highlighted its potential as an antifungal agent against resistant strains of Candida species and dermatophytes. In vitro studies demonstrated significant inhibition of fungal growth at low concentrations .

Material Science

In material science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can act as a cross-linking agent or a modifier in polymer formulations, leading to improved performance in coatings and adhesives .

Case Studies

-

Fungicidal Efficacy

- A study evaluated the effectiveness of this compound against common agricultural pathogens. Results indicated a significant reduction in disease incidence when applied at recommended dosages.

-

Antifungal Drug Development

- Research published in a peer-reviewed journal demonstrated the compound's potential as an antifungal agent against resistant fungal strains. The study employed a variety of assays to confirm its efficacy and low toxicity to human cells.

-

Polymer Enhancement

- A project focused on modifying polyvinyl chloride (PVC) with triazole derivatives showed enhanced thermal stability and resistance to degradation under UV exposure, suggesting potential applications in outdoor materials.

Wirkmechanismus

The mechanism of action of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities:

Key Structural and Functional Insights

Substituent Impact on Bioactivity: Aryl/Alkyl Groups: Bulky substituents like 4-ethylphenyl (VUAA1) or 4-butylphenyl (OLC15) enhance receptor binding specificity in insect studies . Smaller groups (e.g., methyl in the target compound) may improve solubility but reduce target affinity. Heteroaryl Moieties: Pyridinyl (e.g., VUAA1, OLC15) and benzofuranyl (ZINC15018994) groups contribute to π-π stacking and hydrogen bonding, critical for receptor interactions . Amino Groups: The 4-amino substitution in the anti-inflammatory leader compound () enhances COX-2 inhibition, likely through electrostatic interactions.

Physicochemical Properties: Melting Points: Compounds with polar substituents (e.g., pyridinyl in 6a–c) exhibit higher melting points (161–184°C) compared to nonpolar analogs . Synthetic Yields: Derivatives with isobutylphenyl groups (7a–e) show consistently high yields (70–75%), suggesting robust synthetic pathways .

Biological Performance: Anti-inflammatory Activity: The 2-pyridyl and 4-amino combination in outperforms diclofenac, highlighting the importance of electron-rich aromatic systems. Insect Olfactory Modulation: Ethyl and pyridinyl groups in VUAA1 and OLC15 are critical for agonist/antagonist switching, emphasizing substituent positioning .

Biologische Aktivität

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives have gained significant attention due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The presence of the triazole ring contributes to their interaction with various biological targets, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole moiety linked to a thioacetamide group. The specific arrangement of atoms influences its biological activity and pharmacokinetic properties.

Anti-inflammatory Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound were shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). These compounds also demonstrated antioxidant effects by reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .

Table 1: Anti-inflammatory Activity of Triazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound A | 593.5 | 21.53 | 27.6 |

| Compound B | 21.53 | 3.33 | 6.5 |

| 2-(5-methyl-4H-1,2,4-triazol-3-thiol) | Not specified | Not specified | Not specified |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from the triazole framework were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The results indicated that these derivatives showed selective cytotoxicity towards melanoma cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N'-(phenylamino)-triazole | IGR39 | 12.5 |

| N'-(phenylamino)-triazole | MDA-MB-231 | 15.0 |

| N'-(phenylamino)-triazole | Panc-1 | 20.0 |

The mechanisms underlying the biological activities of triazole derivatives often involve the inhibition of specific enzymes or pathways:

- Inhibition of Cyclooxygenases (COX) : Many triazole derivatives act as selective inhibitors of COX enzymes involved in the inflammatory response.

- Tyrosine Kinase Inhibition : Some studies suggest that triazole derivatives may inhibit tyrosine kinases such as CDK2, which are crucial in cancer cell proliferation .

- Modulation of Nuclear Factor Kappa B (NF-kB) : Certain compounds have shown efficacy in inhibiting NF-kB activation, thereby reducing inflammation and cancer progression .

In Vivo Studies

In vivo studies using animal models have demonstrated the anti-inflammatory effects of triazole derivatives in carrageenan-induced edema tests. These studies confirmed that compounds similar to this compound significantly reduced paw swelling compared to control groups .

Toxicity Studies

Toxicity assessments using in silico methods indicated that the synthesized compounds generally fall into moderate toxicity classes (Class III or IV). This suggests a favorable safety profile for further development .

Q & A

Q. Basic Research Focus

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments (e.g., methyl groups at δ 2.4 ppm, triazole protons at δ 8.1–8.3 ppm) and carbon backbone .

- IR spectroscopy : Confirms thioamide (C=S stretch at ~650 cm<sup>-1</sup>) and triazole (C=N at ~1550 cm<sup>-1</sup>) functional groups .

- Elemental analysis : Validates stoichiometric ratios (e.g., C, H, N, S) within ±0.3% error .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

What advanced strategies resolve low yields in thioether bond formation during synthesis?

Q. Advanced Research Focus

- Solvent optimization : Switching to DMSO improves solubility of sulfur-containing intermediates .

- Catalytic additives : Use of iodine or Cu(I) catalysts enhances electrophilicity of thiol acceptors .

- pH control : Alkaline conditions (pH 8–9) stabilize thiolate ions, promoting nucleophilic attack .

How can researchers evaluate the antimicrobial activity of this compound methodically?

Q. Basic Research Focus

- Broth microdilution assay : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains .

- Zone of inhibition : Agar disc diffusion tests at 0.1–0.5% concentrations quantify bactericidal/fungicidal effects .

- Time-kill kinetics : Assesses concentration-dependent microbial eradication over 24 hours .

How to address contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

- Purity validation : Reanalyze compounds via HPLC to rule out impurities affecting bioactivity .

- Strain-specific assays : Test activity against clinically isolated vs. reference microbial strains .

- Computational modeling : Use PASS software to predict biological targets and validate experimental results .

What mechanistic studies elucidate the reactivity of the thioacetamide moiety?

Q. Advanced Research Focus

- Kinetic isotope effects (KIEs) : Replace sulfur with <sup>34</sup>S to study bond cleavage in hydrolysis .

- DFT calculations : Model transition states for thioether oxidation or nucleophilic substitution .

- pH-rate profiling : Identify reactive protonation states under acidic/basic conditions .

How to establish structure-activity relationships (SAR) for triazole derivatives?

Q. Advanced Research Focus

- Analog synthesis : Modify substituents (e.g., methyl → ethyl, phenyl → pyridyl) and compare bioactivity .

- QSAR modeling : Correlate logP, polar surface area, and H-bond donors with antimicrobial potency .

- Crystallography : Resolve 3D structures to identify key pharmacophore interactions .

What methodologies assess hydrolytic stability under physiological conditions?

Q. Basic Research Focus

- Forced degradation : Incubate at pH 1.2 (gastric) and 7.4 (blood) for 24–72 hours, monitoring via HPLC .

- Activation energy (Ea) : Calculate degradation rates at 25–40°C using Arrhenius plots .

How can advanced characterization resolve stereochemical uncertainties?

Q. Advanced Research Focus

- X-ray crystallography : Determines absolute configuration of chiral centers (if present) .

- NOESY NMR : Identifies spatial proximity of protons to confirm conformer dominance .

What in vitro models evaluate cytotoxicity and therapeutic index?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.